molecular formula C7H7Br2N B1629854 3,5-Dibromo-2-methylaniline CAS No. 67365-47-3

3,5-Dibromo-2-methylaniline

Cat. No.: B1629854
CAS No.: 67365-47-3
M. Wt: 264.94 g/mol
InChI Key: RPIGYXISJGXJIK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylaniline is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 2nd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-methylaniline typically involves the bromination of 2-methylaniline. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at a controlled temperature to ensure selective bromination at the 3rd and 5th positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from toluene. The steps include nitration to form nitrotoluene, reduction to form toluidine, and subsequent bromination to yield the final product. The reaction conditions are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a diamine derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

3,5-Dibromo-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-methylaniline involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromoaniline: Lacks the methyl group at the 2nd position.

    2,4-Dibromoaniline: Bromine atoms are substituted at different positions.

    2-Methylaniline: Lacks the bromine substitutions.

Uniqueness

3,5-Dibromo-2-methylaniline is unique due to the specific positioning of the bromine atoms and the methyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

3,5-dibromo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGYXISJGXJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634386
Record name 3,5-Dibromo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67365-47-3
Record name 3,5-Dibromo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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